1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane
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Overview
Description
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane is a chemical compound known for its unique structure and potential applications in various fields. The compound features a diazepane ring substituted with a carboxy-pyridinyl-methyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure imparts specific chemical properties that make it valuable in synthetic chemistry and potential pharmaceutical applications .
Preparation Methods
The synthesis of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through cyclization reactions.
Introduction of the Carboxy-Pyridinyl-Methyl Group: This step involves the functionalization of the diazepane ring with a carboxy-pyridinyl-methyl group using appropriate reagents and conditions.
Protection with Boc Group: The final step includes the protection of the nitrogen atom in the diazepane ring with a Boc group to enhance stability and facilitate further reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane can be compared with similar compounds such as:
1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane: Similar structure but with a different position of the carboxy-pyridinyl group.
1-Boc-4-(carboxy-pyridin-2-YL-methyl)-[1,4]diazepane: Another positional isomer with distinct chemical properties.
1-Boc-4-(carboxy-phenyl-methyl)-[1,4]diazepane: A compound with a phenyl group instead of a pyridinyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
885275-71-8 |
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Molecular Formula |
C17H25N3O4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)20-10-4-9-19(11-12-20)14(15(21)22)13-5-7-18-8-6-13/h5-8,14H,4,9-12H2,1-3H3,(H,21,22) |
InChI Key |
KXQHHNRJYINOQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
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